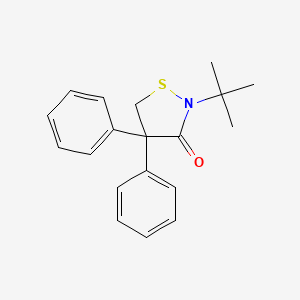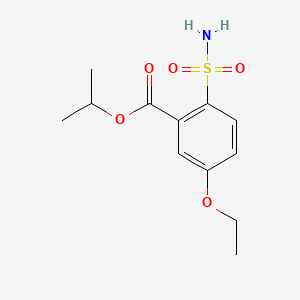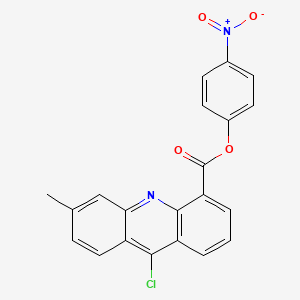![molecular formula C14H21N5O B14450690 1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 76781-14-1](/img/structure/B14450690.png)
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one is a compound that features a quinazoline skeleton, which is a significant structural motif in various natural products and pharmaceutically active compounds . This compound is of interest due to its potential biological activities, including antitubercular and antidiabetic properties .
Preparation Methods
The synthesis of 1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one can be achieved using α-aminoamidines as reagents. These reagents react with bis-benzylidene cyclohexanones under mild conditions, resulting in high yields and easy workup . The reaction conditions are relatively mild, making the process efficient and straightforward
Chemical Reactions Analysis
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it has shown high binding affinity toward dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) in Mycobacterium tuberculosis . These interactions inhibit the enzymes’ activities, potentially leading to antitubercular effects .
Comparison with Similar Compounds
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydroquinazoline derivatives: These compounds share the quinazoline skeleton and have shown various biological activities.
Piperazine derivatives: These compounds also feature the piperazine ring and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of the quinazoline and piperazine moieties, which contribute to its distinct biological activities .
Properties
CAS No. |
76781-14-1 |
|---|---|
Molecular Formula |
C14H21N5O |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-[4-(4-amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N5O/c1-10(20)18-6-8-19(9-7-18)14-16-12-5-3-2-4-11(12)13(15)17-14/h2-9H2,1H3,(H2,15,16,17) |
InChI Key |
IXTTVZZATSSDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(CCCC3)C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)

![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
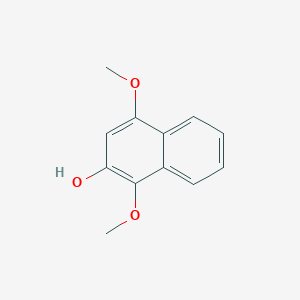
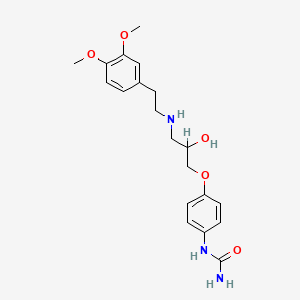
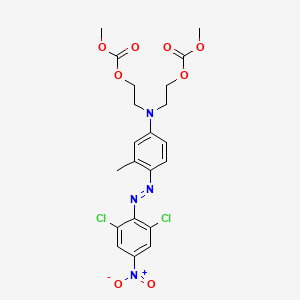
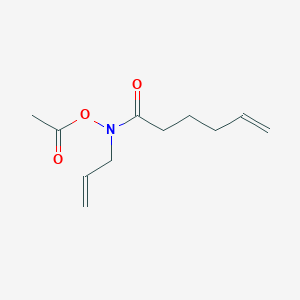
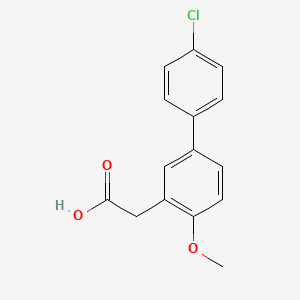
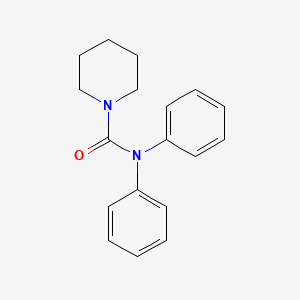
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
